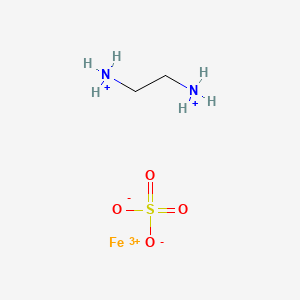

Iron(III) ethylenediammonium sulfate

描述

Significance of Iron(III) Coordination Compounds in Contemporary Research

Iron is the most abundant transition metal in the Earth's crust and plays a critical role in a vast array of chemical and biological processes. researchgate.net Consequently, iron(III) coordination compounds are a major focus of contemporary research, driven by their multifaceted significance. The Fe(III) ion, with its d5 electron configuration, can form stable complexes with various coordination numbers and geometries, most commonly octahedral. researchgate.net This structural flexibility, combined with its ability to exist in multiple oxidation states (primarily +2 and +3), makes iron a potent catalyst in numerous reactions. researchgate.net

In the realm of catalysis, iron(III) complexes are valued as cost-effective and environmentally benign alternatives to catalysts based on precious metals. rsc.org They are employed in a range of organic transformations, including oxidation and reduction processes. tandfonline.com The Lewis acidity of the Fe(III) center is a key feature, allowing it to activate substrates in reactions like the Biginelli reaction for synthesizing heterocyclic compounds. Furthermore, iron complexes are integral to materials science, serving as precursors for the synthesis of functional materials such as iron oxides for pigments and magnetic recording media. researchgate.net Recent research has also focused on developing iron(III) complexes for advanced applications like magnetic resonance imaging (MRI) contrast agents and photodynamic therapy for cancer, highlighting their biomedical potential. rsc.orgtandfonline.com

Overview of Ethylenediamine (B42938) Ligands in Transition Metal Chemistry

Ethylenediamine (systematically named ethane-1,2-diamine and often abbreviated as 'en') is a quintessential ligand in coordination chemistry. fiveable.mevedantu.com It is a bidentate ligand, meaning it possesses two donor nitrogen atoms that can bind simultaneously to a central metal ion. fiveable.melibretexts.org This ability to form a stable five-membered chelate ring upon coordination is a defining characteristic. researchgate.net The formation of such a ring structure significantly enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands (a phenomenon known as the chelate effect). fiveable.me

As a strong σ-donor ligand, ethylenediamine effectively donates electron density to the metal center through its two nitrogen atoms. fiveable.mefiveable.me It typically coordinates to transition metals to form complexes with coordination numbers of four or, more commonly, six, leading to square planar or octahedral geometries, respectively. fiveable.me The versatility of ethylenediamine allows it to act not only as a chelating agent but also as a bridging ligand, connecting multiple metal centers to form more complex polynuclear structures. fiveable.me This versatility and the stability of the complexes it forms make ethylenediamine a fundamental building block in the synthesis and study of new coordination compounds with applications ranging from catalysis to medicinal chemistry. fiveable.me

Scope and Research Objectives for Iron(III) Ethylenediammonium Sulfate (B86663) Investigations

The investigation of Iron(III) ethylenediammonium sulfate is driven by specific research objectives rooted in the properties of its constituents. The primary formula for the hydrated form of a related compound, Iron(II) ethylenediammonium sulfate, is FeSO₄ · NH₃CH₂CH₂NH₃SO₄ · 4H₂O. sigmaaldrich.com While detailed studies on the Iron(III) variant are not as prevalent, its research scope can be inferred from its known and potential applications.

Key research objectives for this compound include:

Catalysis: A significant area of investigation is its use as a catalyst in organic synthesis. chembk.com Research would aim to characterize its efficacy in various reactions, leveraging the redox activity of the iron(III) center. Studies might explore its performance in oxidation reactions or as a Lewis acid catalyst, focusing on reaction kinetics, yields, and potential for recyclable, heterogeneous catalysis. nih.gov

Materials Science and Nanoparticle Synthesis: The compound serves as a valuable precursor for the synthesis of iron-containing nanomaterials. acs.org A major research goal is to use this compound for the controlled synthesis of iron oxide (Fe₂O₃) nanoparticles. nih.gov Investigations would focus on how decomposition or precipitation conditions (e.g., temperature, solvent) influence the size, morphology, and magnetic properties of the resulting nanoparticles, which have applications in areas from data storage to biomedicine. acs.org

These objectives collectively aim to build a comprehensive understanding of this compound, from its fundamental chemical properties to its performance in practical applications.

属性

IUPAC Name |

2-azaniumylethylazanium;iron(3+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYQJNDEVYLLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10FeN2O4S+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721258 | |

| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113193-60-5 | |

| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Crystallization Studies

Controlled Crystallization Techniques for High Purity Material

The isolation of high-purity Iron(III) ethylenediammonium sulfate (B86663) is heavily reliant on controlled crystallization techniques. These methods are designed to manipulate the solubility of the compound in a solvent system to promote the growth of well-defined crystals, thereby excluding impurities.

A common and effective method for the crystallization of water-soluble salts like Iron(III) ethylenediammonium sulfate is through aqueous dissolution followed by controlled evaporation. This technique is analogous to the crystallization of other double salts such as ferric ammonium (B1175870) sulfate. wikipedia.org The general principle involves preparing a saturated or near-saturated aqueous solution of the compound and then slowly removing the solvent to induce crystallization.

The process typically begins with the dissolution of stoichiometric amounts of iron(III) sulfate and ethylenediammonium sulfate in deionized water. Gentle heating may be applied to facilitate the dissolution process. Once a clear solution is obtained, it is filtered to remove any insoluble impurities. The subsequent evaporation of the solvent is a critical step and is often carried out at a constant temperature to ensure uniform crystal growth. Slow evaporation, achieved by leaving the solution in a partially covered container at room temperature, can lead to the formation of larger, more well-defined crystals. crystalverse.com The quality of the resulting crystals is highly dependent on the rate of evaporation, the purity of the initial solution, and the absence of mechanical disturbances during the growth period.

Table 1: Parameters for Aqueous Crystallization

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Deionized Water | High polarity facilitates dissolution of ionic precursors. |

| Temperature | 25-40°C | Balances solubility and stability of the complex. |

| Evaporation Rate | Slow (days to weeks) | Promotes the growth of large, high-purity crystals. |

| pH | Acidic | Suppresses the hydrolysis of the iron(III) ion. |

Reaction-Based Synthesis Routes

Direct synthesis of this compound can also be achieved through reaction-based methods where the complex is formed in situ. These routes offer the potential for a more streamlined production process.

One potential pathway for the synthesis of an iron-ethylenediamine complex involves the direct reaction of an iron(III) salt, such as iron(III) sulfate, with ethylenediamine (B42938) in an aqueous medium. In such a reaction, the ethylenediamine acts as a ligand, coordinating with the iron(III) ion. To prevent the precipitation of iron(III) hydroxide, the reaction is typically carried out in an acidic medium. The addition of an acid, such as sulfuric acid, ensures that the pH remains low enough to keep the iron(III) ions in solution.

A typical procedure would involve dissolving iron(III) sulfate in water, followed by the slow, dropwise addition of ethylenediamine while stirring continuously. The reaction mixture may be heated to facilitate the complexation process. Upon cooling, the resulting this compound can be crystallized out of the solution. The stoichiometry of the reactants is a crucial parameter in determining the final product.

Hydrothermal synthesis is a powerful technique for the preparation of crystalline materials from aqueous solutions at elevated temperatures and pressures. This method can promote the formation of stable, well-defined crystals that may not be accessible under ambient conditions. For the synthesis of this compound, a hydrothermal approach would involve placing a solution containing the precursor salts (iron(III) sulfate and ethylenediammonium sulfate) into a sealed autoclave and heating it to a specific temperature for a set duration. acs.orgresearchgate.net

The elevated temperature in a hydrothermal synthesis can increase the solubility of the reactants, and upon slow cooling, controlled crystallization can occur. acs.org This method has been successfully employed for the synthesis of other complex iron-containing compounds. researchgate.net The key parameters influencing the outcome of a hydrothermal synthesis include temperature, reaction time, and the concentration of the reactants.

Table 2: General Hydrothermal Synthesis Parameters

| Parameter | Range | Impact on Product |

|---|---|---|

| Temperature | 120-200°C | Influences crystallinity and phase purity. |

| Time | 6-24 hours | Affects crystal size and completeness of the reaction. |

| Pressure | Autogenous | Determined by the temperature and solvent. |

| Precursor Ratio | Stoichiometric | Ensures the formation of the desired compound. |

Precursor Chemistry in this compound Synthesis

Ethylenediammonium sulfate (EDS) is a key precursor in the synthesis of this compound. It is typically prepared by the acid-base reaction between ethylenediamine and sulfuric acid. rsc.org The reaction is highly exothermic and requires careful control of the temperature to prevent side reactions and ensure safety.

The synthesis is generally carried out by slowly adding concentrated sulfuric acid to a cooled solution of ethylenediamine in a solvent such as ethanol (B145695). rsc.org The use of an ice bath is recommended to manage the heat generated during the reaction. As the ethylenediammonium sulfate forms, it may precipitate out of the solution, especially if the reaction mixture becomes viscous. The resulting solid can be isolated by filtration, washed with a suitable solvent like ethanol to remove any unreacted starting materials, and then dried. rsc.org The purity of the synthesized ethylenediammonium sulfate can be assessed by techniques such as melting point determination and spectroscopic analysis.

Table 3: Reagents for Ethylenediammonium Sulfate Synthesis

| Reagent | Role | Key Considerations |

|---|---|---|

| Ethylenediamine | Base | Should be of high purity. |

| Sulfuric Acid | Acid | Concentrated acid should be handled with care. |

| Ethanol | Solvent | Helps to control the reaction and precipitate the product. |

Structural Elucidation and Advanced Characterization

Diffraction-Based Structural Analysis

The crystal structure of the analogous Iron(II) compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the P2₁/c space group. This space group is centrosymmetric. The unit cell parameters are summarized in the table below.

| Parameter | Value (for Iron(II) analogue) |

| a | 7.954(2) Å |

| b | 11.232(2) Å |

| c | 6.578(1) Å |

| β | 98.98(3)° |

| Volume | 580.9(2) ų |

| Z | 2 |

Data sourced from a study on Ethylenediammonium tetraaquabis(sulfato)iron(II).

In the Iron(II) analogue, the iron atom is octahedrally coordinated by four oxygen atoms from water molecules and two oxygen atoms from two distinct sulfate (B86663) groups. The Fe-O bond lengths for the coordinated water molecules are approximately 2.13 Å and 2.16 Å, while the Fe-O bond with the sulfate group is around 2.09 Å. The bond angles around the iron center are close to the ideal 90° for a slightly distorted octahedron. For the Iron(III) compound, it is anticipated that the Fe-O bond distances would be shorter due to the higher charge and smaller ionic radius of the Fe³⁺ ion compared to Fe²⁺.

The crystal structure of the Iron(II) analogue is stabilized by an extensive network of hydrogen bonds. The ethylenediammonium cation, [(NH₃)₂(CH₂)₂]²⁺, plays a crucial role in linking the [Fe(H₂O)₄(SO₄)₂]²⁻ anions. The ammonium (B1175870) groups of the cation act as hydrogen bond donors to the oxygen atoms of the sulfate groups. Additionally, the coordinated water molecules are involved in hydrogen bonding with the sulfate oxygen atoms. This intricate network of hydrogen bonds results in a stable three-dimensional framework. A similar hydrogen bonding network is expected to be a defining feature of the Iron(III) ethylenediammonium sulfate crystal structure.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups and probing the bonding within a molecule.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the ethylenediammonium cation, the sulfate anion, and any coordinated water molecules. While a specific experimental spectrum for this compound is not widely published, the expected vibrational modes can be predicted based on the spectra of its components and related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ethylenediammonium (N-H) | Stretching | 3200-3000 |

| Ethylenediammonium (C-H) | Stretching | 3000-2850 |

| Ethylenediammonium (N-H) | Bending | ~1600-1500 |

| Ethylenediammonium (C-N) | Stretching | ~1200-1000 |

| Sulfate (S-O) | Stretching (ν₃) | ~1100 |

| Sulfate (S-O) | Bending (ν₄) | ~620 |

| Coordinated Water (O-H) | Stretching | 3500-3200 (broad) |

| Coordinated Water (H-O-H) | Bending | ~1630 |

The N-H stretching vibrations of the ammonium groups in the ethylenediammonium cation are typically observed as broad bands in the 3200-3000 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) groups appear just below 3000 cm⁻¹. The bending modes for the N-H groups are found in the 1600-1500 cm⁻¹ range.

The sulfate anion, in its free state, has tetrahedral symmetry (T_d) and exhibits a strong, broad absorption band (ν₃) around 1100 cm⁻¹ due to the triply degenerate S-O stretching vibration. Another significant band (ν₄) appears around 620 cm⁻¹ corresponding to the O-S-O bending mode. In the crystal lattice of this compound, the symmetry of the sulfate anion may be lowered due to coordination with the iron ion or strong hydrogen bonding, which can cause the degenerate modes to split into multiple bands.

If water molecules are coordinated to the iron(III) ion, a broad O-H stretching band would be present in the 3500-3200 cm⁻¹ region, and a H-O-H bending vibration would be observed around 1630 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a structural fingerprint of the compound. For this compound, the Raman spectrum would be dominated by the vibrational modes of the sulfate (SO₄²⁻) and ethylenediammonium ([C₂H₄(NH₃)₂]²⁺) ions, as well as vibrations associated with the iron-oxygen (Fe-O) coordination sphere and any water of hydration.

The primary diagnostic peaks would arise from the sulfate anions. An unperturbed, free sulfate ion with tetrahedral (Tᵈ) symmetry has four fundamental vibrational modes, but only some are typically Raman active. However, coordination to the iron(III) center and hydrogen bonding within the crystal lattice would lower this symmetry, causing shifts in peak positions and potentially making inactive modes visible.

In aqueous solutions of iron(III) and sulfuric acid, a strong inner-sphere interaction between the ferric ion and sulfate is observed. nih.gov This is evidenced by the appearance of a prominent ν₁(SO₄) band around 981 cm⁻¹ and a shoulder at approximately 1005 cm⁻¹. nih.gov Additional bands in the low-frequency region can be attributed to the formation of hydrogen-bonded complexes. nih.gov Studies on various solid hydrated ferric sulfates show that the exact position of the symmetric stretching mode (ν₁) of the SO₄ tetrahedra is sensitive to the degree of hydration and the specific crystal structure. wustl.edu For example, the ν₁ peak in kornelite (a heptahydrate) is at 1032 cm⁻¹, while it splits into multiple peaks for pentahydrate species, indicating a greater distortion of the sulfate tetrahedra. wustl.edu

The ethylenediammonium cation would contribute its own characteristic C-C and C-N stretching and bending modes, though these may be complex. The Fe-O stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹.

Representative Raman Peak Assignments for Analogous Ferric Sulfate Systems

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Analogous Compound |

| ν₁(SO₄) | ~1005 - 1051 | Symmetric Stretch | Hydrated Ferric Sulfates wustl.edu |

| ν₁(SO₄) | 981 | Symmetric Stretch (Inner-sphere complex) | Aqueous Fe(III)-H₂SO₄ nih.gov |

| ν₂(SO₄) | ~450 - 500 | Bending Mode | Hydrated Ferric Sulfates wustl.eduresearchgate.net |

| ν₃(SO₄) | ~1100 - 1200 | Asymmetric Stretch | Hydrated Ferric Sulfates wustl.eduresearchgate.net |

| ν₄(SO₄) | ~620 - 670 | Bending Mode | Hydrated Ferric Sulfates researchgate.net |

| H₂O Bending | ~1600 - 1640 | δ(HOH) | Hydrated Ferric Sulfates wustl.edu |

| H₂O Stretching | ~3200 - 3600 | ν(OH) | Hydrated Ferric Sulfates usra.edu |

Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Coordination Geometry

Near-Infrared (NIR) spectroscopy, covering the range from approximately 700 to 2500 nm, primarily provides information on overtone and combination bands of fundamental molecular vibrations, especially those involving hydrogen atoms (O-H, N-H, C-H). For a hydrated compound like this compound, the NIR spectrum would be particularly sensitive to the state of water molecules and the ethylenediammonium cation.

The high-spin d⁵ configuration of the Fe³⁺ ion means that all d-d electronic transitions are spin-forbidden and thus extremely weak, often too weak to be observed in standard NIR spectra. Therefore, the NIR region is not typically used for studying the electronic transitions of Fe(III) complexes.

However, NIR is highly effective for characterizing the coordination geometry through its sensitivity to the ligands. The O-H overtone and combination bands from coordinated water molecules or water of hydration would appear as prominent features. The first overtone of the O-H stretching vibration is typically found in the 1400-1450 nm (≈7140-6900 cm⁻¹) range, while combination bands (stretch + bend) appear around 1900-1950 nm (≈5260-5130 cm⁻¹). The exact positions and shapes of these bands are influenced by the strength of hydrogen bonding and the nature of the cation to which they are coordinated, providing insight into the local environment. Similarly, N-H and C-H vibrational overtones from the ethylenediammonium cation would also be present.

Electronic and Elemental Compositional Analysis

UV-Visible Spectroscopy for Electronic Transitions and Oxidation States

The electronic absorption spectrum of a high-spin iron(III) complex is characterized by its electronic configuration (d⁵). In an octahedral or pseudo-octahedral environment, this leads to a ⁶A₁ ground state. All electronic transitions to higher-energy d-orbital states (quartet states like ⁴T₁, ⁴T₂, etc.) are spin-forbidden, resulting in very low molar absorptivity (ε < 1 L mol⁻¹ cm⁻¹). These faint absorption bands are often obscured by much stronger charge-transfer bands.

The most prominent features in the UV-Vis spectrum of an Fe(III) complex are intense ligand-to-metal charge transfer (LMCT) bands. For an aquo or sulfato complex, these arise from the transfer of an electron from a p-orbital of an oxygen ligand (from H₂O or SO₄²⁻) to a d-orbital of the Fe³⁺ center. These LMCT bands typically occur in the UV or near-UV region. For the aqueous Fe³⁺ ion, specifically the [Fe(H₂O)₆]³⁺ complex, a prominent LMCT band is observed below 300 nm. researchgate.net The formation of hydroxylated species like [Fe(OH)(H₂O)₅]²⁺ introduces a new, intense charge transfer band that extends into the visible region, with a maximum around 300 nm, giving aqueous iron(III) solutions their characteristic yellow-orange color. researchgate.net

The position and intensity of these bands are highly sensitive to the coordination environment and can be used to confirm the +3 oxidation state of the iron center. nih.gov

Representative UV-Visible Absorption Data for Analogous Fe(III) Species

| Fe(III) Species | Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| [Fe(H₂O)₆]³⁺ | < 240 | > 4000 | LMCT researchgate.net |

| [Fe(OH)(H₂O)₅]²⁺ | ~295 | ~2000 | LMCT researchgate.net |

| [Fe(pn)₂]³⁺ | 300 | 4355 | LMCT mdpi.com |

| [Fe(H₂O)₆]³⁺ | ~400 | < 0.1 | d-d (spin-forbidden) |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. alsglobal.com The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms present. Electrons from higher energy shells then drop to fill the vacancies, emitting fluorescent X-rays with energies characteristic of each specific element. nih.gov

For this compound, with the chemical formula (C₂H₁₀N₂)Fe(SO₄)₂, XRF analysis would be used to confirm the presence of the key heavy elements: iron (Fe) and sulfur (S). The technique is highly effective for qualitative and quantitative measurements of elements heavier than sodium. acs.org

The analysis would yield a spectrum with distinct peaks corresponding to the characteristic emission lines of iron (e.g., Kα at ~6.40 keV, Kβ at ~7.06 keV) and sulfur (Kα at ~2.31 keV). The intensity of these peaks is proportional to the concentration of the respective element in the sample, allowing for quantitative analysis when compared against appropriate standards. esi-xrf.com This method would verify the elemental stoichiometry of the compound, complementing information from other techniques that probe molecular structure and bonding.

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Analysis

⁵⁷Fe Mössbauer spectroscopy is an exceptionally precise tool for determining the oxidation state, spin state, and local coordination environment of iron atoms in a compound. The technique relies on the resonant absorption of gamma rays by the ⁵⁷Fe nucleus, and the resulting spectrum is sensitive to the electron density and electric field gradient at the nucleus.

For a high-spin Fe(III) compound, which has a spherically symmetric d⁵ electron configuration (one electron in each of the five d-orbitals), the Mössbauer spectrum at room temperature is expected to be a simple quadrupole doublet. The key parameters extracted from this spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

The isomer shift (δ) is a measure of the s-electron density at the nucleus and is highly indicative of the oxidation state. For high-spin Fe(III) in an octahedral oxygen environment, isomer shifts typically fall in the range of +0.20 to +0.50 mm/s (relative to iron metal at room temperature). mdpi.com

The quadrupole splitting (ΔE₋) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field created by the surrounding ligands (the "lattice contribution"). Although the d⁵ configuration itself is symmetric, any deviation from perfect cubic (octahedral or tetrahedral) symmetry in the ligand arrangement will result in a non-zero ΔE₋. For high-spin Fe(III) sulfates, this splitting is typically present and provides information about the distortion of the coordination sphere. researchgate.net

Hyperfine Parameters and Local Environment of Iron Centers

The hyperfine parameters (δ and ΔE₋) provide detailed insight into the local environment of the iron centers. The expected values for this compound can be predicted based on data from analogous high-spin Fe(III) compounds, particularly those with sulfate and water coordination.

Mössbauer Hyperfine Parameters for Analogous High-Spin Fe(III) Compounds (at Room Temperature)

| Compound/System | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE₋) (mm/s) | Notes |

| FeNH₄(SO₄)₂·12H₂O | ~0.40 | ~0.50 - 0.70 | Octahedral [Fe(H₂O)₆]³⁺ complex. researchgate.net |

| Jarosite [KFe₃(SO₄)₂(OH)₆] | ~0.38 | ~1.20 | Distorted octahedral Fe(III). researchgate.net |

| Fe(III) in Schiff Base Complex | 0.287 | 0.640 | High-spin state in a pseudo-octahedral N/O environment. mdpi.com |

| Amorphous Fe(OH)₃ | ~0.35 | ~0.86 | Octahedral coordination. researchgate.net |

Distinction of Iron Polymorphs and Intermediates

Distinguishing between different polymorphs of iron compounds and identifying intermediates formed during synthesis requires a combination of analytical techniques.

X-ray Powder Diffraction (XRPD): XRPD is a primary tool for identifying crystalline phases. Different polymorphs will exhibit distinct diffraction patterns. For instance, the thermal decomposition of Fe₂(SO₄)₃ has been shown to produce various iron oxide polymorphs, each with a unique XRD pattern. researchgate.net

Spectroscopic Techniques: As mentioned earlier, IR, Raman, and Mössbauer spectroscopy can provide complementary information to distinguish between polymorphs and intermediates based on their unique vibrational modes and nuclear environments.

Thermal Analysis: TGA and DSC can reveal the presence of different phases or intermediates through distinct thermal events such as phase transitions or decomposition steps at specific temperatures.

Table 2: Analytical Techniques for Polymorph and Intermediate Distinction

| Technique | Application |

| X-ray Powder Diffraction (XRPD) | Identification of crystalline phases and polymorphs. |

| Infrared (IR) Spectroscopy | Probing vibrational modes of functional groups to differentiate structures. |

| Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds. |

| Mössbauer Spectroscopy | Determining the local chemical environment and oxidation state of iron. nih.gov |

| Thermal Analysis (TGA/DSC) | Observing phase transitions and decomposition events. mdpi.commdpi.com |

Applications

Ligand Field Theory and Electronic Structure of Iron(III) Complexes

Ligand Field Theory (LFT) provides a framework for understanding the bonding and electronic characteristics of coordination complexes by applying molecular orbital theory. wikipedia.org It examines how the interaction between the metal ion's d-orbitals and the ligand's orbitals affects their energy levels. libretexts.org In an Iron(III) complex, the central Fe³⁺ ion has a d⁵ electron configuration. When surrounded by ligands in an octahedral field, the five degenerate d-orbitals split into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). wikipedia.orglibretexts.org

The electronic structure of Fe³⁺ complexes is particularly complex due to the d⁵ configuration. The ground state is ⁶A₁, which means that electronic transitions to excited states are spin-forbidden, making them weak. researchgate.net Nevertheless, these transitions provide valuable information about the chemical bonding. The energy difference between the t₂g and eg* levels is known as the ligand field splitting energy (Δo). numberanalytics.com The magnitude of Δo, along with parameters of interelectronic repulsion (Racah parameters B and C), are used to characterize the ligand field and the degree of covalency in the metal-ligand bond. researchgate.net For Fe³⁺ in an octahedral field, the electronic transitions are from the high-spin ground state to various quartet (spin-reduced) states. researchgate.net

Influence of Ethylenediamine (B42938) as a Bidentate Ligand on Complex Stability

Ethylenediamine (en) is a bidentate ligand, meaning it binds to the central metal ion through two donor nitrogen atoms. numberanalytics.comresearchgate.net This mode of binding is crucial to the stability of the resulting complex. When ethylenediamine coordinates with the Fe³⁺ ion, it forms a stable five-membered chelate ring. researchgate.net The formation of such rings leads to a significant increase in the stability of the complex compared to complexes with analogous monodentate ligands (ligands that bind through only one atom). This phenomenon is known as the chelate effect.

High-Spin vs. Low-Spin Iron(III) Configurations

For a d⁵ metal ion like Fe³⁺ in an octahedral field, two possible electron configurations can arise, depending on the magnitude of the ligand field splitting energy (Δo) relative to the mean spin-pairing energy (P). libretexts.org

High-Spin (HS): If Δo is smaller than the energy required to pair electrons (Δo < P), electrons will occupy the higher-energy eg* orbitals before pairing in the lower-energy t₂g orbitals. This results in a configuration of (t₂g)³(eg*)² with five unpaired electrons. libretexts.org Weak-field ligands typically lead to high-spin complexes. libretexts.org

Low-Spin (LS): If Δo is larger than the pairing energy (Δo > P), it is energetically more favorable for electrons to pair up in the t₂g orbitals. This leads to a configuration of (t₂g)⁵(eg*)⁰ with one unpaired electron. scielo.org.mx Strong-field ligands, which cause a large split, typically result in low-spin complexes. libretexts.org

Generally, Fe³⁺ complexes are high-spin because the Fe³⁺ ion itself has a d⁵ configuration, which is a half-filled, stable arrangement. wikipedia.org However, ethylenediamine is a relatively strong-field ligand, and amine chelate ligands tend to generate low-spin complexes with M³⁺ ions. scielo.org.mx This places [Fe(en)₃]³⁺ in a borderline region where the spin state can be sensitive to subtle factors. While some sources suggest that [Fe(en)₃]³⁺ is a low-spin complex, Fe³⁺ is more commonly found in a high-spin state. benchchem.comscielo.org.mx The distinction is significant as it dictates the magnetic properties of the compound; high-spin d⁵ complexes are strongly paramagnetic, whereas low-spin d⁵ complexes are weakly paramagnetic. numberanalytics.com

| Property | High-Spin Fe(III) (d⁵) | Low-Spin Fe(III) (d⁵) |

|---|---|---|

| Electronic Configuration | (t₂g)³(eg)² | (t₂g)⁵(eg)⁰ |

| Unpaired Electrons | 5 | 1 |

| Magnetic Properties | Strongly Paramagnetic | Weakly Paramagnetic |

| Condition | Δo < Pairing Energy | Δo > Pairing Energy |

| Typical Ligands | Weak-field (e.g., H₂O, Cl⁻) | Strong-field (e.g., CN⁻) |

Geometry of the Coordination Sphere in Iron(III) Ethylenediammonium Sulfate

In this compound, the central iron(III) ion is coordinated by three bidentate ethylenediamine ligands, resulting in the complex cation [Fe(en)₃]³⁺. benchchem.com This arrangement leads to a coordination number of six for the iron ion. The resulting geometry of the coordination sphere is octahedral. benchchem.comresearchgate.net

The three ethylenediamine ligands wrap around the central Fe³⁺ ion, with the six nitrogen donor atoms occupying the vertices of the octahedron. Due to the constraints of the five-membered chelate rings formed by the ethylenediamine ligands, the geometry is typically a distorted octahedron. researchgate.netresearchgate.net The N-Fe-N bond angle within a chelate ring is consistently found to be around 85°, deviating from the ideal 90° of a perfect octahedron. researchgate.net

Comparative Coordination Studies with Related Iron(II) and Iron(III) Species

Comparing the coordination chemistry of Iron(III) complexes with their Iron(II) counterparts reveals significant differences stemming from the change in oxidation state and the number of d-electrons (d⁵ for Fe³⁺ vs. d⁶ for Fe²⁺).

The higher positive charge of Fe³⁺ leads to a stronger attraction for ligands, often resulting in more stable complexes than the corresponding Fe²⁺ species, although this can be ligand-dependent. The spin state is also highly sensitive to the oxidation state. For example, while many Fe³⁺ complexes are high-spin, Fe²⁺ (d⁶) complexes with the same ligands are more frequently low-spin, especially with strong-field ligands. warwick.ac.uk

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool for studying transition metal complexes due to its balance of accuracy and computational cost. DFT calculations can predict a variety of properties, from molecular geometries and orbital energies to reaction mechanisms and spectroscopic parameters.

The electronic structure of a compound governs its chemical reactivity, magnetic properties, and optical behavior. DFT calculations are used to determine the arrangement of electrons in molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

In a high-spin Fe(III) complex, the frontier orbitals are typically dominated by the d-orbitals of the iron center. DFT calculations can visualize these orbitals and determine their energy levels, providing a foundation for understanding the compound's redox chemistry and potential as a catalyst.

Table 1: Illustrative Frontier Molecular Orbital Energies for a High-Spin Fe(III) Complex

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO; indicates chemical stability. |

Note: The data in this table is representative of typical values for high-spin Fe(III) complexes and serves for illustrative purposes.

The ability of Iron(III) to be reduced to Iron(II) is a fundamental aspect of its chemistry. DFT can be employed to predict the redox potential of the Fe(III)/Fe(II) couple. This is achieved by calculating the total electronic energies of both the oxidized [Fe(III)] and reduced [Fe(II)] forms of the complex. The energy difference, after accounting for solvation effects using a continuum model (like the Polarization Continuum Model, PCM), is related to the standard reduction potential.

These calculations can also reveal whether the electron is added to a metal-centered or ligand-centered orbital. For many iron complexes, DFT calculations have shown that the first reduction is typically iron-based, corresponding to the Fe(III) → Fe(II) transition.

Isotopes are atoms of the same element with different numbers of neutrons. The slight mass difference between isotopes can lead to their uneven distribution during chemical reactions, a phenomenon known as isotopic fractionation. DFT is a primary tool for predicting equilibrium isotope fractionation factors a priori.

The methodology involves calculating the vibrational frequencies for two different isotopologues (e.g., a complex with ⁵⁶Fe and one with ⁵⁴Fe). These frequencies are then used to compute the reduced partition function ratio (β), which quantifies the enrichment of the heavy isotope in a specific compound relative to a hypothetical monoatomic ideal gas. The equilibrium fractionation factor (α) between two compounds is then simply the ratio of their β-factors.

Studies on aqueous iron hexa-aqua complexes have demonstrated that DFT can accurately predict fractionation, showing that the heavier isotope (⁵⁶Fe) preferentially partitions into the species with the higher oxidation state and stronger bonds, which is typically the Fe(III) complex. geologyscience.ru

Table 2: Example DFT-Predicted Isotope Fractionation between Aqueous Fe(III) and Fe(II)

| Parameter | Value | Description |

|---|---|---|

| System | Fe(H₂O)₆³⁺ – Fe(H₂O)₆²⁺ | Fractionation between hexa-aqua ferric and ferrous complexes. |

| Temperature | 22 °C | Standard temperature for comparison. |

| 10³ ln(α) | ~3.0‰ | The predicted enrichment of ⁵⁶Fe in the Fe(III) species relative to the Fe(II) species. |

Source: Based on data from theoretical investigations of iron isotope fractionation. geologyscience.ru

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, transition states. By calculating the energy of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which governs the reaction rate. This approach has been used to study numerous iron-catalyzed reactions, providing insights into the step-by-step process of bond formation and cleavage. mdpi.comnih.gov For a hypothetical reaction involving an Iron(III) species, DFT could be used to determine the most favorable pathway, guiding the design of more efficient catalysts.

| Products | -15.0 | The final state of the reaction step. |

Note: This data is illustrative of how DFT is used to map reaction pathways. mdpi.comnih.gov

DFT can be used to model how molecules interact with each other or with surfaces. For Iron(III) ethylenediammonium sulfate (B86663), this could involve studying the interaction of the ionic components with a solvent or their potential adsorption onto a solid substrate.

The primary output of such a study is the adsorption energy (E_ad), calculated as the energy difference between the combined system (adsorbate + substrate) and the sum of the energies of the isolated components. A negative E_ad indicates a favorable interaction. The magnitude of the adsorption energy can help distinguish between physisorption (weak, van der Waals interactions) and chemisorption (stronger, covalent-like interactions). This is crucial for applications in areas like catalysis, sensing, and materials science.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

For Iron(III) ethylenediammonium sulfate in an aqueous solution, MD simulations can provide detailed insights into:

Solvation Structure: How water molecules (or other solvent molecules) arrange themselves around the Fe³⁺ cation and the ethylenediammonium and sulfate ions. This includes determining the average number of solvent molecules in the first and second solvation shells.

Coordination Dynamics: The exchange of solvent molecules or counter-ions in the first coordination sphere of the iron cation.

Transport Properties: The calculation of diffusion coefficients for each ionic species in the solution.

Ion Pairing: The tendency of the Fe³⁺, ethylenediammonium, and sulfate ions to form associated pairs or clusters in solution.

Studies on the hydration of the Fe³⁺ ion show that it is typically coordinated by six water molecules in a stable octahedral geometry in the first solvation shell. researchgate.netaip.orgaip.org MD simulations can provide key structural parameters for this hydration sphere.

Table 4: Typical Parameters from MD Simulation of Hydrated Fe(III)

| Parameter | Typical Value | Description |

|---|---|---|

| Coordination Number (1st Shell) | 6.0 | Average number of water molecules directly coordinated to the Fe³⁺ ion. |

| Average Fe-O Distance | ~2.00 - 2.05 Å | The average distance between the iron center and the oxygen of a coordinated water molecule. |

| Residence Time (1st Shell) | > 1 ns | The average time a water molecule spends in the first solvation shell before exchanging. |

Source: Based on data from MD simulations of aqueous iron(III) solutions. researchgate.netacs.org

Studies of Solute-Solvent and Solute-Solute Interactions

The dissolution of this compound in a polar solvent like water involves the dissociation of the ionic lattice and the subsequent solvation of the constituent ions: the complex iron(III)-ethylenediamine cation, the ethylenediammonium cation, and the sulfate anions. The primary interactions governing this process are ion-dipole forces, where the polar water molecules orient themselves around the charged species.

Solute-Solvent Interactions:

The solvation of the iron(III) center is of particular importance. In aqueous solution, the iron(III) ion, coordinated with ethylenediamine (B42938), will still have available coordination sites or a strong enough positive charge to interact strongly with water molecules. Molecular dynamics simulations on aqueous Fe(III) ions have shown that the ion exerts a strong ordering effect on the surrounding water molecules, forming distinct solvation shells. researchgate.net The first solvation shell is characterized by a well-defined number of water molecules directly coordinated to the metal center. For a complex cation like [Fe(en)n]³⁺ (where 'en' is ethylenediamine), the number of coordinated water molecules would depend on the number of ethylenediamine ligands and the preferred coordination geometry of the iron(III) ion, which is typically octahedral.

The ethylenediammonium cation, [H₃N-CH₂-CH₂-NH₃]²⁺, and the sulfate anions, SO₄²⁻, will also be extensively hydrated. The positive charges on the ammonium (B1175870) groups will interact strongly with the oxygen atoms of water molecules, while the negatively charged sulfate ions will interact with the hydrogen atoms of water molecules, forming a stable hydration sphere.

Solute-Solute Interactions:

In solution, the solvated ions will interact with each other. These solute-solute interactions can lead to the formation of ion pairs or larger aggregates, especially at higher concentrations. The electrostatic attractions between the positively charged iron(III) complex and ethylenediammonium cations and the negatively charged sulfate anions will be the dominant force. The extent of ion pairing is influenced by factors such as the dielectric constant of the solvent and the charge density of the ions.

Spectrophotometric studies on the formation of Iron(III) complexes with ethylenediamine have determined the formation constants for species like [Fe(en)]³⁺ and [Fe(en)₂]³⁺, which provides insight into the strength of the iron-ligand interaction in solution. mdpi.com These studies are fundamental to understanding the equilibrium between different complex species in solution.

| Interaction Type | Description | Key Factors |

| Ion-Dipole | Electrostatic interaction between an ion and a neutral molecule that has a dipole. This is the primary interaction responsible for the solvation of ions in polar solvents like water. | Ionic charge, magnitude of the dipole moment, size of the ion and the polar molecule. |

| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond (e.g., O-H, N-H) and an electronegative atom (O, N, F). This is significant in the hydration of both the ethylenediammonium and sulfate ions. | Electronegativity of the atoms involved, the distance between them. |

| Ion-Ion | Electrostatic attraction or repulsion between charged ions. In a solution of this compound, this leads to interactions between the complex cations, ethylenediammonium cations, and sulfate anions. | Ionic charge, distance between ions, dielectric constant of the solvent. |

Conformational Analysis and Dynamic Behavior of the Complex

The ethylenediamine ligand is not a rigid molecule; the C-C bond can undergo rotation, leading to different conformations. Quantum chemical calculations have shown that for the free ethylenediamine molecule, the gauche conformation is the most stable. researchgate.net This is the conformation that is almost exclusively found when ethylenediamine acts as a chelating ligand in metal complexes. researchgate.net

In a tris(ethylenediamine)iron(III) complex, the five-membered chelate rings formed by the iron atom and the two nitrogen atoms of each ethylenediamine ligand are puckered. The conformation of these rings and their relative arrangement give rise to a number of possible isomers. The dynamic behavior of the complex in solution would involve the interconversion between these conformational isomers. This process, known as chelate ring inversion, is often rapid on the NMR timescale at room temperature.

Molecular dynamics simulations of hydrated metal ions provide a picture of the dynamic nature of the solvation shells. researchgate.net While specific simulations for the this compound complex are not available, it can be inferred that the coordinated water molecules and the ethylenediamine ligands would be subject to dynamic exchange processes with the bulk solvent, although the timescale for ligand exchange in Fe(III) complexes is generally slow.

| Conformation | Dihedral Angle (N-C-C-N) | Stability |

| Gauche | ~60° | Most stable for free and chelated ethylenediamine. researchgate.net |

| Anti (Trans) | 180° | Less stable than gauche. |

| Eclipsed | 0° | Least stable due to steric hindrance. |

Ab Initio Calculations for Mechanistic Insights

Ab initio (from first principles) quantum chemical calculations are powerful tools for investigating the electronic structure, bonding, and reaction mechanisms of chemical compounds. While there are no specific ab initio studies reported for this compound, research on related systems provides a framework for understanding its properties.

For instance, ab initio studies on electron transfer in iron complexes are crucial for understanding their redox chemistry. iaea.orgosti.gov In the case of this compound, such calculations could elucidate the mechanism of electron transfer reactions, which are central to its application as a redox titration standard. These calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO) and map out the potential energy surface for a given reaction, identifying transition states and activation barriers.

Furthermore, ab initio calculations have been used to study the electronic properties of iron dihalides, providing insights into bonding and electron correlation effects. aps.org Similar computational approaches could be applied to this compound to understand the nature of the Fe-N bonds with the ethylenediamine ligand and the Fe-O bonds with any coordinated water molecules or sulfate ions. The results of such calculations would provide a detailed picture of the charge distribution within the complex and the nature of the metal-ligand interactions.

Electrochemical Behavior and Redox Studies

Voltammetric Characterization of Iron(III)/Iron(II) Redox Couple

Voltammetry is a key technique for investigating the redox properties of electroactive species. It provides insights into reaction potentials, kinetics, and the concentration of analytes.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement used to probe the mechanisms and kinetics of redox reactions. cornell.edu In a typical CV experiment involving the Fe(III)/Fe(II) couple, the potential is swept linearly to a set value and then reversed. This process induces the reduction of Fe(III) to Fe(II) and the subsequent oxidation back to Fe(III). The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information.

The kinetics of the electron transfer can be assessed from the separation between the anodic and cathodic peak potentials (ΔEₚ). For a rapid, reversible, one-electron transfer process at room temperature, the theoretical ΔEₚ is approximately 59 mV. cornell.edu In studies of related iron sulfate (B86663) systems, the peak separation can be influenced by factors such as pH and the presence of other ions, which can affect the electrode kinetics. youtube.com The scan rate also plays a crucial role; for a diffusion-controlled process, the peak currents (anodic and cathodic) are proportional to the square root of the scan rate. vscht.cz

Stripping voltammetry is an exceptionally sensitive set of analytical methods used for determining trace concentrations of metal ions. biologic.net The technique involves a two-step process:

Preconcentration: The analyte, in this case, Fe(III) ions, is deposited onto the working electrode at a controlled potential. This deposition step can be adsorptive or electrolytic, effectively concentrating the analyte from the bulk solution onto the electrode surface.

Stripping: The potential is then scanned in the opposite direction, causing the accumulated analyte to be "stripped" from the electrode back into the solution through an oxidation or reduction reaction. This stripping step generates a current peak that is proportional to the concentration of the analyte.

Adsorptive stripping voltammetry (AdSV) is particularly effective for iron determination due to the ability to complex and preconcentrate iron ions, allowing for ultrasensitive detection. biologic.net This methodology offers a robust and environmentally sustainable alternative to other analytical techniques for quantifying low levels of iron in various samples. wikipedia.org

The rotating disk electrode (RDE) is a hydrodynamic electrochemical technique used to study reaction kinetics and mass transport under well-defined and controlled conditions. vscht.czals-japan.com In an RDE setup, the working electrode is rotated at a constant and precisely controlled speed, inducing a laminar flow of the electrolyte towards the electrode surface. researchgate.net This forced convection ensures a steady and uniform flux of the electroactive species (Fe(III) ions) to the electrode, allowing for the separation of mass-transport effects from electron-transfer kinetics. vscht.cz

For a reaction limited by mass transport, the steady-state limiting current (iₗ) is described by the Levich equation:

iₗ = 0.62 nFAD^(2/3) ν^(-1/6) Cω^(1/2)

Where:

n is the number of electrons transferred

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient of the analyte

ν is the kinematic viscosity of the solution

C is the bulk concentration of the analyte

ω is the angular rotation rate of the electrode biologic.net

By performing experiments at various rotation rates and plotting the limiting current against the square root of the angular velocity (a Levich plot), the diffusion coefficient (D) of the Fe(III) species can be determined from the slope. biologic.netyoutube.com This parameter is crucial for understanding processes where the rate is limited by the diffusion of reactants to the electrode surface. While specific RDE data for Iron(III) ethylenediammonium sulfate is not detailed in the available literature, this technique remains a standard and powerful method for characterizing the diffusion-limited processes of any Fe(III)/Fe(II) redox system. als-japan.com

Thermoelectrochemical Properties of Iron(II)/Iron(III) Systems

Thermoelectrochemical cells, or thermocells, convert thermal energy directly into electricity by utilizing the temperature dependence of redox potentials. The Iron(II)/Iron(III) redox couple is a candidate for such applications due to its favorable properties and the abundance of iron.

The Seebeck coefficient (Sₑ) is a measure of the thermoelectric voltage generated in response to a temperature difference across the material. In a thermogalvanic cell, it represents the temperature sensitivity of the redox couple's potential. For the aqueous Fe(II)/Fe(III) system, the Seebeck coefficient is significantly influenced by the nature of the anion and the pH of the electrolyte.

Studies on related iron sulfate systems, such as ammonium (B1175870) iron(II/III) sulfate, have shown that the Seebeck coefficient can vary widely. For an ammonium iron(II/III) sulfate system, a Seebeck coefficient of +0.18 ± 0.04 mV K⁻¹ was observed. The presence of different anions (e.g., sulfate, nitrate (B79036), trifluoromethanesulfonate) and the acidity of the solution can alter the speciation of the iron ions and their solvation shells, which in turn affects the entropy change of the redox reaction and thus the Seebeck coefficient.

Table 1: Seebeck Coefficients for Various Fe(II)/Fe(III) Systems This table presents the Seebeck coefficients (Sₑ) for different aqueous Fe(II)/Fe(III) salt systems. The data highlights the significant impact of the anion on the thermoelectrochemical response. All solutions contained 0.2 M Fe(II) and 0.2 M Fe(III) and were measured at a temperature difference (ΔT) of 20 K.

| Iron Salt System | Seebeck Coefficient (Sₑ) (mV K⁻¹) |

| Ammonium Iron Sulfate | +0.18 ± 0.04 |

| Iron Sulfate (Acidified) | +1.40 ± 0.03 |

| Iron Trifluoromethanesulfonate (Acidified) | +1.46 ± 0.02 |

| Iron Nitrate | +0.94 ± 0.01 |

Data sourced from Buckingham et al. (2018).

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the internal resistances within an electrochemical cell. When applied to thermogalvanic cells, EIS helps to deconvolute the various contributions to the total cell resistance, primarily the solution resistance (Rₛ) and the electron transfer resistance (Rₑₜ). youtube.com

Solution Resistance (Rₛ): This resistance arises from the ionic conductivity of the electrolyte and is dependent on the concentration and mobility of the ions.

Electron Transfer Resistance (Rₑₜ): This resistance is associated with the kinetics of the redox reaction at the electrode-electrolyte interface. A lower Rₑₜ indicates faster electron transfer kinetics.

By modeling the impedance data, these resistance values can be quantified. For an ammonium iron(II/III) sulfate system, these values provide insight into the efficiency of the thermocell, as lower internal resistances lead to higher power output. youtube.com

Table 2: EIS Data for Fe(II)/Fe(III) Systems This table shows the solution resistance (Rₛ) and electron transfer resistance (Rₑₜ) for various iron salt systems, as determined by EIS. The measurements were conducted in an isothermal cell at approximately 20°C with 0.2 M Fe(II) and 0.2 M Fe(III). youtube.com

| Iron Salt System | Solution Resistance (Rₛ) (Ω) | Electron Transfer Resistance (Rₑₜ) (Ω) |

| Ammonium Iron Sulfate | 1.8 | 1.1 |

| Iron Sulfate | 2.0 | 0.9 |

| Iron Trifluoromethanesulfonate | 2.5 | 1.0 |

| Iron Nitrate | 1.6 | 0.7 |

Data sourced from the supporting information for Buckingham et al. (2018). youtube.com

Catalytic Activity and Reaction Mechanisms

Specific Catalytic Reaction Systems

The potential catalytic applications of Iron(III) ethylenediammonium sulfate (B86663) can be inferred from the known reactivity of similar iron(III) compounds in two major areas: Lewis acid catalysis in organic transformations and selective catalytic reduction of nitrogen oxides.

Lewis Acid Catalysis in Organic Transformations

The iron(III) center in the complex can function as a Lewis acid, accepting electron pairs from substrate molecules. This interaction can activate the substrate for subsequent reactions.

The catalytic cycle for the ketalization of a ketone with a diol, for instance, would likely proceed as follows:

Activation of the Carbonyl Group: The Lewis acidic Fe(III) center coordinates to the oxygen atom of the carbonyl group of the ketone. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule from the diol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a hemiketal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other hydroxyl groups, facilitating the subsequent elimination of a water molecule.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, generating a resonance-stabilized carbocation or an oxocarbenium ion, still coordinated to the Fe(III) center.

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation, leading to the formation of the cyclic ketal.

Catalyst Regeneration: The ketal product dissociates from the iron(III) center, regenerating the catalyst for the next cycle.

Research on other iron(III) complexes in ketalization reactions supports this proposed mechanism. For example, studies using iron(III) chloride (FeCl₃) have demonstrated its effectiveness in catalyzing the formation of acetals and ketals. organic-chemistry.org A study on iron(III) complexes in the ketalization of glycerol (B35011) with acetone (B3395972) also highlighted the essential role of the Fe(III) Lewis acid in activating the carbonyl group for nucleophilic attack. acs.org

Table 1: Proposed Mechanistic Steps in Iron(III)-Catalyzed Ketalization

| Step | Description | Intermediate/Transition State |

| 1 | Coordination of the ketone to the Fe(III) center. | [Fe(III)-O=C(R)₂] complex |

| 2 | Nucleophilic attack by the alcohol. | Hemiketal coordinated to Fe(III) |

| 3 | Proton transfer. | Protonated hemiketal |

| 4 | Elimination of a water molecule. | Oxocarbenium ion intermediate |

| 5 | Intramolecular nucleophilic attack. | Protonated ketal |

| 6 | Deprotonation and catalyst regeneration. | Ketal product + Fe(III) catalyst |

This table is interactive. You can sort and filter the data.

Selective Catalytic Reduction (SCR) of Nitrogen Oxides

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) using ammonia (B1221849) (NH₃) as a reducing agent is a critical technology for controlling air pollution from stationary and mobile sources. Sulfated iron oxide catalysts have shown significant promise in this area. acs.orgnih.gov Given that Iron(III) ethylenediammonium sulfate is a sulfated iron compound, it is expected to exhibit catalytic activity in SCR.

In sulfated iron catalysts, both the iron sites and the sulfate groups play crucial roles in the SCR mechanism.

Iron Oxide Sites: The iron(III) centers act as the primary redox-active sites. They are involved in the oxidation of NO to NO₂ and the subsequent reduction of NOx to N₂. The redox cycle between Fe³⁺ and Fe²⁺ is fundamental to the catalytic process.

Sulfate Groups: The sulfate (SO₄²⁻) groups significantly enhance the surface acidity of the catalyst. acs.org They act as Brønsted acid sites, which are essential for the adsorption of ammonia (NH₃) to form ammonium (B1175870) ions (NH₄⁺). acs.org This adsorbed ammonia is then available to react with NOx. The presence of sulfate can also lead to a more dispersed iron phase on the catalyst support, increasing the number of available active sites. acs.org

Langmuir-Hinshelwood Mechanism: Both NH₃ and NOx are adsorbed onto the catalyst surface before reacting.

Eley-Rideal Mechanism: One of the reactants (typically NH₃) is adsorbed on the catalyst surface and then reacts with the other reactant (NOx) from the gas phase.

Studies on Fe₂(SO₄)₃/TiO₂ catalysts have shown that the reaction likely proceeds via the adsorption of NH₃ on Brønsted acid sites to form NH₄⁺. acs.org Gaseous NO is then oxidized to NO₂ at the iron oxide sites. acs.org

During the SCR process over sulfated iron catalysts, several active intermediate species are formed. In-situ spectroscopic studies have provided insights into these intermediates.

Following the adsorption of ammonia and the oxidation of NO to NO₂, nitrates are formed on the catalyst surface. acs.org These nitrates then react with the adsorbed ammonia species. A key proposed active intermediate is ammonium nitrite, which subsequently decomposes to produce nitrogen gas (N₂) and water (H₂O). acs.org

Table 2: Key Species in the SCR Reaction over Sulfated Iron Catalysts

| Species | Role in SCR Mechanism |

| Fe³⁺/Fe²⁺ | Redox active sites for NOx conversion. |

| SO₄²⁻ | Brønsted acid sites for NH₃ adsorption. |

| Adsorbed NH₃/NH₄⁺ | Adsorbed reducing agent. |

| Adsorbed NOx species (e.g., nitrates) | Adsorbed species to be reduced. |

| Ammonium nitrite | Active intermediate species. |

This table is interactive. You can sort and filter the data.

The synergistic effect between the iron and sulfate components is critical for the high activity and selectivity of these catalysts in the SCR of NOx. nih.gov

Oxidative Catalysis in Organic Synthesis

The Iron(III) ion is a versatile and cost-effective catalyst for a range of oxidative reactions in organic synthesis. mdpi.com Its ability to exist in multiple oxidation states, from -II to +VI, allows it to participate in both reductive and oxidative chemical processes. mdpi.comnih.gov In the context of oxidative catalysis, the Fe(III)/Fe(II) redox couple is particularly significant.

Wacker Oxidation Processes Utilizing Iron(III) Sulfate

The Wacker process, traditionally the palladium-catalyzed oxidation of olefins to form carbonyl compounds, can also be facilitated using iron-based catalysts. nih.gov Iron(III) compounds, such as those derived from iron(III) sulfate, offer a less toxic and more abundant alternative to the conventional palladium/copper systems. acs.org Iron-catalyzed Wacker-type oxidations can proceed using air as the sole oxidant under mild conditions. nih.gov

Research has demonstrated that various iron(III) complexes can catalyze the oxidation of olefins to ketones. researchgate.net For instance, a system using a palladium catalyst with an iron(III) cocatalyst, such as Iron(III) citrate (B86180) or iron(III) sulfate, can effectively oxidize aliphatic terminal alkenes using oxygen at 1 atm. acs.org In some systems, the selectivity of the oxidation (i.e., producing aldehydes vs. ketones) can be controlled. The first example of an iron(III)-catalyzed Wacker-type oxidation that selectively produces aldehydes (anti-Markovnikov selectivity) utilized an iron(III) porphyrin complex. nih.gov Conversely, other iron catalysts have been developed to yield ketones (Markovnikov products). nih.govresearchgate.net

Table 1: Comparison of Iron(III) Catalysts in Wacker-Type Oxidations

| Catalyst System | Olefin Type | Product Selectivity | Oxidant | Key Features |

|---|---|---|---|---|

| Iron(III) Porphyrin Complex | Terminal Olefins | Aldehydes (anti-Markovnikov) | PhIO, H₂O₂ | First example of Fe-catalyzed anti-Markovnikov Wacker oxidation. nih.gov |

| Tris(dibenzoylmethanato)iron(III) | Olefins | Ketones (Markovnikov) | Air, Phenylsilane | Proceeds efficiently at room temperature. researchgate.net |

| Pd(OAc)₂ / Fe(III) citrate | Aliphatic Terminal Alkenes | Ketones (Markovnikov) | O₂ (1 atm) | Functions without a copper co-catalyst under mild conditions. acs.org |

Mechanisms of C-H Bond Oxygenation Catalyzed by Iron Complexes

The selective oxygenation of unactivated C-H bonds is a significant challenge in synthetic chemistry, and iron complexes have emerged as promising catalysts, inspired by the function of metalloenzymes like methane (B114726) monooxygenase and cytochrome P450. rsc.org These reactions are of great interest to both academia and industry for transforming simple hydrocarbons into more valuable functionalized molecules. rsc.org

The mechanism of C-H oxygenation by molecular iron catalysts often involves the formation of a high-valent iron-oxo species as the active oxidant. rsc.org The process typically begins with the interaction of the iron catalyst with a terminal oxidant (such as H₂O₂, PhIO, or peracids) to form an iron-peroxo intermediate. researchgate.net This intermediate can then transform into the highly reactive iron-oxo species, which is responsible for abstracting a hydrogen atom from the C-H bond of the substrate. rsc.orgresearchgate.net The subsequent steps determine the final product and selectivity. The entire catalytic cycle depends on the nature of the iron complex, its ligand environment, and the oxidant used. researchgate.net Depending on the conditions, C-H activation can proceed through different pathways, including σ-bond metathesis or a ligand-to-ligand hydrogen transfer. nih.gov

Role as an Oxidant in Thiourea (B124793) Synthesis

The interaction between iron(III) ions and thiourea involves oxidation of thiourea, rather than iron(III) acting as an oxidant in the synthesis of thiourea itself. Thiourea is susceptible to oxidation by various agents, including Fe³⁺ ions, leading to products like formamidine (B1211174) disulfide, elemental sulfur, or even urea (B33335) under certain conditions. 911metallurgist.comresearchgate.net

The oxidation potential of the Fe³⁺/Fe²⁺ couple is high enough to oxidize thiourea. 911metallurgist.com However, in sulfate-containing solutions, the reaction rate between ferric ions and thiourea can be slow. This is attributed to the formation of a stabilizing complex, [Fe(SO₄)(Thio)]⁺, which reduces the oxidizing power of the ferric ion. 911metallurgist.com The rate of oxidation is dependent on the concentration of both ferric ions and thiourea. At low ferric ion concentrations, the reaction rate is controlled by the diffusion of Fe³⁺. At higher concentrations, the rate can decrease due to the consumption of thiourea through complex formation, which reduces the amount of free thiourea available for oxidation. 911metallurgist.com

Catalytic Decomposition of Gaseous Species

Iron-based catalysts are investigated for the decomposition of harmful gaseous pollutants, such as nitrogen oxides (NOₓ). nih.gov The catalytic activity stems from the ability of iron to cycle through different oxidation states, facilitating the breakdown of these molecules into less harmful products like N₂ and O₂. nih.govacs.org

Iron(III) Catalysis in Nitrogen Dioxide Decomposition

Iron(III) compounds have demonstrated catalytic activity in the thermal decomposition of nitrogen dioxide (NO₂). nih.govacs.org In a study using iron(III) nitrate (B79036) doped into a polymer matrix, the presence of Fe³⁺ was shown to effectively catalyze the decomposition of NO₂, a major air pollutant. nih.gov The active catalytic site was identified as iron(III) hydroxide, Fe(OH)₃, formed within the polymer. nih.govacs.org The catalytic process suppresses the release of NO₂ gas. acs.org This is significant as there is a continuing interest in developing new catalysts for the removal of NOₓ gases from exhaust streams and industrial processes. nih.govresearchgate.net

Identification of Intermediate Iron Oxidation States during Catalysis

A key feature of the catalytic cycle in NO₂ decomposition by iron(III) is the change in the oxidation state of the iron center. nih.gov During the catalytic process, the active Fe³⁺ species (in the form of Fe(OH)₃) is unexpectedly reduced to a Fe²⁺ species, identified as Fe(OH)₂. nih.govacs.org This reduction of the iron center is coupled with the decomposition of NO₂ into N₂ and O₂. Thermodynamic calculations confirm that this reduction of Fe³⁺ is favorable at sufficiently high temperatures. nih.gov

The catalytic cycle is completed when the intermediate Fe²⁺ species is reoxidized back to Fe³⁺ by oxygen, which is one of the products of the NO₂ decomposition. nih.govacs.org This redox cycling allows the iron catalyst to be regenerated and continue the decomposition process. The final, stable form of the iron after the reaction is typically an iron oxide like Fe₂O₃. nih.gov The identification of these intermediate oxidation states is crucial for understanding the reaction mechanism and designing more efficient catalysts.

Table 2: Proposed Catalytic Cycle for NO₂ Decomposition by Iron(III)

| Step | Reaction | Description |

|---|---|---|

| 1 | Fe³⁺ + NO₂ → Fe²⁺ + Products (N₂, O₂) | The active Fe(III) species is reduced to Fe(II) while decomposing nitrogen dioxide. nih.govacs.org |

Magnetic Properties of Iron Iii Ethylenediammonium Sulfate

Paramagnetic Behavior and Spin State of Iron(III)

The iron(III) ion, with its five 3d electrons, is inherently paramagnetic due to the presence of unpaired electrons. purdue.edulibretexts.org The specific spin state, either high-spin (S = 5/2) or low-spin (S = 1/2), is determined by the ligand field strength and the coordination geometry of the complex. In a high-spin configuration, all five d-orbitals are singly occupied, leading to a strong paramagnetic response. Conversely, in a low-spin configuration, two pairs of electrons occupy the lower energy d-orbitals, leaving only one unpaired electron and resulting in weaker paramagnetism. libretexts.orglibretexts.org

For Iron(III) ethylenediammonium sulfate (B86663), the Fe(III) ion is expected to be in an octahedral or distorted octahedral environment, coordinated by the ethylenediamine (B42938) and sulfate ligands. In such complexes, the Fe(III) center typically exhibits a high-spin state (S = 5/2). tandfonline.comnih.gov This is because ligands like sulfate and ethylenediamine are not typically strong-field ligands capable of inducing spin pairing in the d-orbitals of Fe(III). libretexts.org The presence of five unpaired electrons in the high-spin state would give the compound a significant magnetic moment.

Magnetic Susceptibility Measurements

To provide context, the following table presents magnetic susceptibility data for representative iron(III) compounds:

| Compound | Magnetic Susceptibility (χ) | Temperature (K) | Magnetic Moment (μeff, B.M.) |

| K3[Fe(CN)6] (low-spin) | +1800 x 10⁻⁶ cm³/mol | 293 | ~2.3 |

| [Fe(H₂O)₆]³⁺ (high-spin) | +14600 x 10⁻⁶ cm³/mol | 298 | ~5.9 |

| Fe₂(SO₄)₃ (high-spin) | Not specified | 298 | ~5.92 |

This table is illustrative and based on general values for high-spin and low-spin iron(III) complexes. Specific values can vary with the exact compound and measurement conditions.

Neutron Diffraction Studies for Magnetic Ordering

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials. It allows for the direct observation of the alignment of magnetic moments on atomic sites, which is crucial for understanding long-range magnetic ordering phenomena such as ferromagnetism, antiferromagnetism, and ferrimagnetism.

A search of the scientific literature did not yield any specific neutron diffraction studies conducted on Iron(III) ethylenediammonium sulfate. Such a study would be invaluable in determining if this compound undergoes a transition from a paramagnetic state to a magnetically ordered state at low temperatures, and to elucidate the precise arrangement of the Fe(III) magnetic moments in the crystal lattice.

Comparison with Related Iron(III) Oxide and Sulfate Magnetic Characteristics

The magnetic properties of this compound can be contextualized by comparing them to the well-studied magnetic behaviors of iron(III) oxide and iron(III) sulfate.

Iron(III) Oxide (Fe₂O₃): Iron(III) oxide exists in several polymorphs, with α-Fe₂O₃ (hematite) and γ-Fe₂O₃ (maghemite) being the most common. Hematite (B75146) is antiferromagnetic at temperatures below its Néel temperature of approximately 950 K. It also exhibits a phenomenon known as the Morin transition at around 260 K, below which the magnetic moments align in a different antiferromagnetic configuration. Maghemite, on the other hand, is ferrimagnetic and is widely used in magnetic recording media.

Iron(III) Sulfate (Fe₂(SO₄)₃): Anhydrous iron(III) sulfate is paramagnetic at room temperature. As the temperature is lowered, it undergoes a transition to an antiferromagnetically ordered state. This behavior is driven by superexchange interactions between the Fe(III) ions mediated by the sulfate groups.

The following table provides a comparative overview of the magnetic characteristics of these related iron(III) compounds.

| Property | This compound (Expected) | Iron(III) Oxide (Hematite, α-Fe₂O₃) | Iron(III) Sulfate (Anhydrous, Fe₂(SO₄)₃) |

| Typical Magnetic Behavior | Paramagnetic | Antiferromagnetic | Paramagnetic at high temp., Antiferromagnetic at low temp. |

| Spin State of Fe(III) | High-spin (S = 5/2) | High-spin (S = 5/2) | High-spin (S = 5/2) |

| Magnetic Ordering Temperature | Not determined | Néel Temperature: ~950 K, Morin Transition: ~260 K | Not specified |

| Low-Temperature Magnetic Structure | Not determined | Antiferromagnetic | Antiferromagnetic |

This comparison highlights that while all three compounds contain high-spin Fe(III) ions, the nature of the bridging ligands and the crystal structure play a crucial role in determining the collective magnetic properties, particularly at lower temperatures.

Thermal Decomposition Pathways and Stability Studies

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric analysis (TGA) is a fundamental technique used to investigate the thermal stability and decomposition kinetics of materials. While specific TGA data for iron(III) ethylenediammonium sulfate (B86663) is not extensively documented in publicly available literature, the thermal behavior of related iron-sulfate compounds provides a basis for understanding its likely decomposition profile. For instance, studies on iron(II) sulfate heptahydrate (FeSO₄·7H₂O) show a multi-stage decomposition process. The initial stages involve dehydration, followed by the decomposition of the anhydrous sulfate at higher temperatures. researchgate.netmdpi.com

In a typical TGA experiment under an inert atmosphere, a sample of iron(III) ethylenediammonium sulfate would be heated at a constant rate, and its mass loss would be recorded as a function of temperature. The resulting TGA curve would likely exhibit distinct steps corresponding to the loss of different components of the complex. The initial mass loss would probably be attributed to the release of any water of hydration, followed by the decomposition of the ethylenediammonium cation and finally the sulfate anion at significantly higher temperatures.

The kinetics of these decomposition steps can be analyzed using various isoconversional methods, such as the Friedman and Vyazovkin methods. nih.gov These analyses can determine the activation energy (Ea) of each decomposition stage, which is a measure of the energy barrier that must be overcome for the decomposition to occur. For example, the decomposition of iron sulfates to iron oxides has been shown to have a high activation energy, indicating a significant temperature effect on the process. mdpi.com

Interactive Data Table: Expected TGA Decomposition Stages for this compound

| Decomposition Stage | Expected Temperature Range (°C) | Probable Mass Loss Component |

| 1 | 100-200 | Water of Hydration |

| 2 | 200-400 | Ethylenediamine (B42938) |

| 3 | >500 | Sulfate (as SOx) |

Note: This table is predictive and based on the behavior of similar compounds. Actual values would need to be determined experimentally.